2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide is a chemical compound that features a chloro-substituted propanamide linked to a dimethylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Amidation: The final step involves the formation of the propanamide linkage, which can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Oxidized imidazole products.
Reduction: Reduced imidazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: Used in the development of functional materials, including catalysts and sensors.
Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.
Industrial Applications: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the chloro and amide groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(2-methylimidazol-4-yl)methyl]propanamide
- 2-Chloro-N-[(2,4-dimethylimidazol-4-yl)methyl]propanamide
- 2-Chloro-N-[(2,3-dimethylimidazol-5-yl)methyl]propanamide
Uniqueness
2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide is unique due to the specific positioning of the dimethyl groups on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature may result in distinct biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-6(10)9(14)12-5-8-4-11-7(2)13(8)3/h4,6H,5H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDWCULHKSSNJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CNC(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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